molecular formula C11H16ClNO B2363997 (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride CAS No. 1644667-13-9

(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride

Cat. No. B2363997
M. Wt: 213.71
InChI Key: KRAQQCXILLYJFS-DHXVBOOMSA-N
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Description

The compound “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) designation indicates the stereochemistry of the molecule, which can significantly impact its biological activity .


Synthesis Analysis

While specific synthesis methods for “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” were not found, similar compounds often involve reactions such as cyclization, substitution, or addition . For example, the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline starts with (2S,4R)-4-hydroxyproline and uses a fluoride salt .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would likely include a six-membered piperidine ring with a phenyl group at the 2-position and a hydroxyl group at the 4-position . The stereochemistry at these positions is indicated by the (2S,4R) designation .


Chemical Reactions Analysis

The reactivity of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its functional groups. Piperidines are often involved in reactions such as substitutions or additions . The hydroxyl group could potentially be involved in reactions such as esterification or etherification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its structure. For example, similar compounds such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid have a molecular weight of 133.12 g/mol and are solid at room temperature .

Scientific Research Applications

Stereochemistry and Conformational Analysis

  • Spectral Analysis for Configuration Assignment : The PMR spectra of diastereoisomeric 1-alkyl and aralkyl-4-aryl-3-methylpiperidin-4-ols, which include compounds similar to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, have been used to assign configurations and probable conformations, highlighting the importance of spectral analysis in stereochemistry (Casy, 1966).
  • Carbon-13 Magnetic Resonance for Stereochemistry : Studies involving carbon-13 magnetic resonance of similar 4-phenylpiperidin-4-ol derivatives have provided insights into their stereochemistry, demonstrating the utility of this technique in understanding the structural aspects of such compounds (Jones et al., 1973).

Biological Profile and Sigma Receptor Interaction

  • Sigma Receptor Ligands : Research indicates that derivatives of 4-phenylpiperidin-4-ol, closely related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, show high affinity for sigma receptor subtypes. This suggests potential applications in exploring the sigma receptor system in biological contexts (Prezzavento et al., 2007).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of 1,2,5-trimethylpiperidin-4-ols, related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, have been studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Dyusebaeva et al., 2017).

Synthetic Routes and Chemical Transformations

  • Synthetic Routes : Efficient synthetic routes to phenylpiperidin-3-ol derivatives, related to the compound , have been developed, indicating the compound's relevance in synthetic organic chemistry (Cochi et al., 2009).
  • Stereochemical Syntheses : Improved stereospecific syntheses of novel 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines, closely related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, highlight the ongoing research in developing new synthetic methods for such compounds (Jaffar & Upton, 1996).

Safety And Hazards

The safety and hazards of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, potential hazards could include toxicity or reactivity .

Future Directions

The future directions for research on “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” could include further investigation into its synthesis, properties, and potential applications. For example, levoketoconazole, the 2S,4R enantiomer of ketoconazole, is being studied for its potential use in treating Cushing’s syndrome .

properties

IUPAC Name

(2S,4R)-2-phenylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAQQCXILLYJFS-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride

CAS RN

1644667-13-9
Record name rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride
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